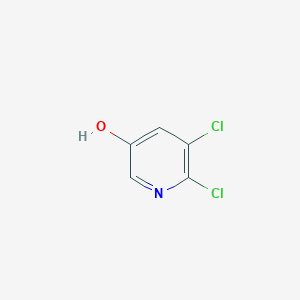

5,6-Dichloropyridin-3-ol

Overview

Description

Synthesis Analysis

The synthesis of chloropyridinols, including derivatives similar to "5,6-Dichloropyridin-3-ol," involves methodologies that ensure the introduction of chloro groups at specific positions on the pyridinol ring. For example, a stable isotope-labelled analog of a closely related compound, 3,5,6-trichloropyridin-2-ol, was synthesized through a copper-catalyzed cyclization, demonstrating the synthetic accessibility of chlorinated pyridinols (Nomura & Patterson, 1995).

Molecular Structure Analysis

The molecular structure of chloropyridinol derivatives is crucial for their potential applications. The crystal structure of a related compound, 3,5-dichloro-6-morpholinopyridin-2-ol, was characterized by single crystal X-diffraction, which reveals intermolecular hydrogen bonding forming a one-dimensional expanded structure (Zheng et al., 2009).

Chemical Reactions and Properties

Chloropyridinols undergo various chemical reactions that modify their structure and enhance their utility. For instance, the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol demonstrates the transformation capabilities of pyridin-3-ols, highlighting their reactivity and potential for producing diverse derivatives (Hidalgo, Lavado-Tena, & Zamora, 2020).

Physical Properties Analysis

The physical properties of "5,6-Dichloropyridin-3-ol" derivatives, such as melting points and solubility, are essential for their application in various fields. Synthesis and property studies provide valuable data for understanding how structural modifications impact these characteristics. For example, the synthesis of 3-methoxy-5-chloro-2,6dinitropyridine from 3,5-dichloropyridine reveals insights into the physical properties like melting points, which are crucial for assessing the compound's stability and suitability for specific applications (Jianlong, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, define the versatility of "5,6-Dichloropyridin-3-ol" and its derivatives. Research focusing on the synthesis and reactions of pyrazolo[3,4-b]pyridin-3-ol derivatives exemplifies the comprehensive analysis of chemical properties necessary to tailor these compounds for specific uses (Shen et al., 2014).

Scientific Research Applications

Pharmacokinetics : A synthetic hypoglycemic compound related to 5,6-Dichloropyridin-3-ol, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione (5e), shows effective binding to bovine serum albumin, suggesting implications for its pharmacokinetics (Alanazi et al., 2018).

Regioselective Cycloaddition Reactions : 2,4,6-Triazido-3,5-dichloropyridine demonstrates regioselective cycloaddition reactions, indicating its potential as a selective regioselective compound (Chapyshev, 1999).

Synthesis of Cancer Treatment Intermediates : The compound 1,5-bis(triphenylphosphonium)pentan-3-ol dichloride, used for preparing 1,7-di(pyridin-3-yl)heptan-4-ol, serves as an intermediate in synthesizing novel cancer treatments (Stivanello et al., 2002).

Synthesis of Trichloropyridin-2-ol Sodium : Research has identified optimal conditions for synthesizing 3,5,6-trichloropyridin-2-ol sodium, a related compound, suggesting reliability in new synthesis procedures (Deng Tao, 2012).

Versatile Terpyridine Analogues : 2,6-bis(pyrazolyl)pyridines and related ligands, which include pyridin-3-yl groups, are versatile terpyridine analogues with potential applications in biological sensing and iron complexes (Halcrow, 2005).

Stable Isotope-Labelled Analogs : A stable isotope-labelled analog of 3,5,6-trichloropyridin-2-ol, a metabolite of certain phosphorothioate compounds, has been synthesized, indicating its use in metabolic studies (Nomura & Patterson, 1995).

Production of Quinoline Derivatives : Chlorination of pyridine, including compounds like 5,6-Dichloropyridin-3-ol, leads to the production of various quinoline derivatives, with temperature effects on substitution types (Wibaut & Nicolay, 2010).

Synthesis of Macrocycles : Pd-catalyzed amination of 3,5-dihalopyridines, including derivatives of 5,6-Dichloropyridin-3-ol, leads to the formation of pyridine-containing macrocycles, useful for the synthesis of larger cavity macrocycles (Averin et al., 2005).

Lithiation as a Synthetic Precursor : Regioselective lithiation of dichloropyridines provides useful synthetic precursors with halogens at the activated ring positions, useful in organic synthesis (Radinov et al., 1991).

Synthesis of Diamino-Nitropyridines : Various methods have been developed to synthesize 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine, showing its structural and reactive properties (Jun, 2007).

Mechanism of Action

Biochemical Pathways

For instance, 3,5,6-trichloro-2-pyridinol, a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, is known to undergo microbially-mediated mineralization, which is a primary degradative pathway

Action Environment

The action of 5,6-Dichloropyridin-3-ol can be influenced by various environmental factors . For instance, factors such as temperature, pH, and the presence of other substances can affect the stability, efficacy, and action of the compound.

properties

IUPAC Name |

5,6-dichloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHPKIGFTDRQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559765 | |

| Record name | 5,6-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110860-92-9 | |

| Record name | 5,6-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

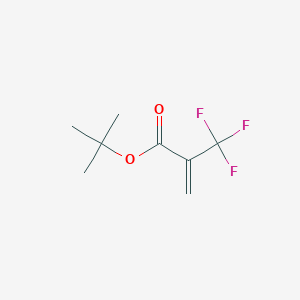

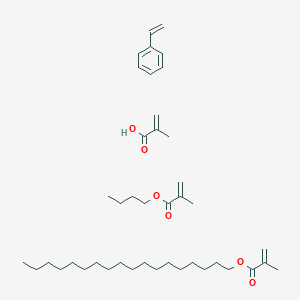

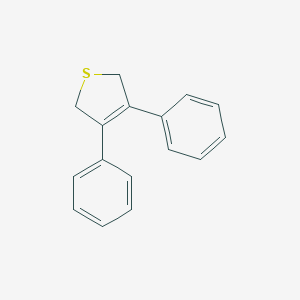

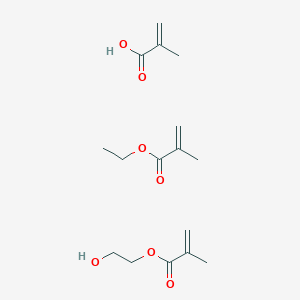

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)

![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)